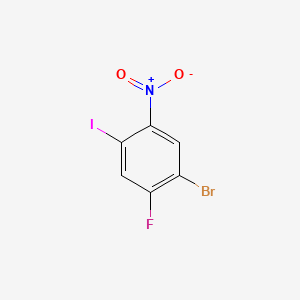

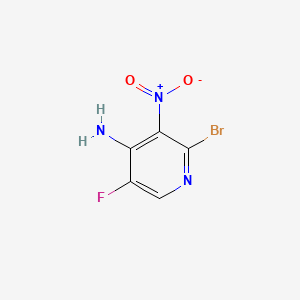

2-Bromo-5-fluoro-3-nitropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-5-fluoro-3-nitropyridin-4-amine” is a chemical compound with the molecular formula C5H3BrFN3O2 . It has a molecular weight of 236 . This compound is used for research and development purposes .

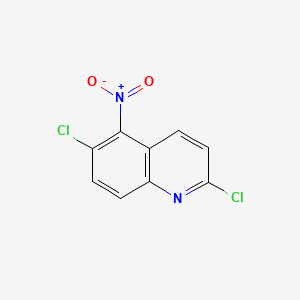

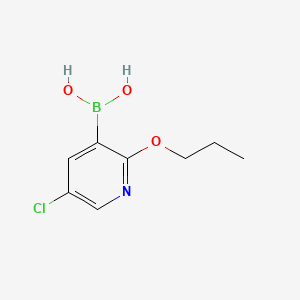

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, fluoro, nitro, and amino functional groups .科学的研究の応用

Chemical Transformations and Synthesis

Research on 2-Bromo-5-fluoro-3-nitropyridin-4-amine primarily involves its use in various chemical transformations and synthesis processes. For instance, studies have focused on the handling of hydrogen peroxide oxidations on a large scale, where compounds like 5-Bromo-2-nitropyridine were prepared from corresponding amines, highlighting the challenges and solutions in achieving high purity and reproducibility in lab trials. This demonstrates the compound's role in facilitating scalable and safe chemical reactions under controlled conditions (Agosti et al., 2017).

Nucleophilic Substitution Reactions

Another area of application is in nucleophilic substitution reactions where the reactivity of similar compounds, such as 3-Bromo-4-nitropyridine, was explored with amines, leading to the discovery of unexpected products due to nitro-group migration. This research provides insights into the reaction mechanisms and conditions favoring specific substitution outcomes, useful for designing targeted chemical syntheses (Yao et al., 2005).

Chemoselective Functionalization

The chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, underlines the strategic use of catalytic conditions to achieve specific amination reactions. Such studies reveal the potential for selective modifications in complex molecules, which is essential for developing pharmaceuticals and advanced materials (Stroup et al., 2007).

Amination Techniques and Mechanisms

Research also delves into the amination techniques and mechanisms of pyridine compounds, indicating the versatility and challenges of introducing amino groups into halogenated pyridines. Understanding these reactions aids in the synthesis of novel compounds with potential applications in drug development and materials science (Culshaw et al., 2012).

Nucleoside Analog Synthesis

Finally, the synthesis of pyridine nucleosides related to therapeutic agents, such as 5-fluorocytosine, showcases the application of this compound and its derivatives in creating biologically active compounds. This research contributes to the development of new medications and the understanding of their mechanisms of action (Nesnow & Heidelberger, 1975).

将来の方向性

作用機序

- The primary targets of 2-Bromo-5-fluoro-3-nitropyridin-4-amine are likely specific proteins or enzymes within cells. Unfortunately, detailed information on the exact targets remains limited .

Target of Action

Its potential therapeutic applications remain intriguing, but rigorous studies are necessary to unlock its full potential . 🧪🔬

特性

IUPAC Name |

2-bromo-5-fluoro-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBMPKJVVBGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743611 |

Source

|

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227958-53-3 |

Source

|

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)